Methyl cis-4-aminooxane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring with an amino group and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride typically involves several steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the amino group and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4R)-4-hydroxymethyltetrahydropyran-3-carboxylate
- Methyl (3R,4R)-4-aminotetrahydropyran-3-ol
Uniqueness
Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
FMWMGVFZENRYGU-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1COCC[C@H]1N.Cl |
Canonical SMILES |
COC(=O)C1COCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.